2(5H)Furanone, 3-butyl-4-hydroxy-
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Overview
Description
2(5H)Furanone, 3-butyl-4-hydroxy-: is a chemical compound belonging to the furanone family Furanones are heterocyclic organic compounds characterized by a five-membered ring structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)Furanone, 3-butyl-4-hydroxy- typically involves the transformation of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic compounds, and modifications of furan derivatives . One common method includes the reaction between glyoxylic acid monohydrate and aldehydes in the presence of morpholine or piperidine hydrochlorides . Another approach involves the oxidation of furan using oxone as the sole oxidant and water as a solvent .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable methods such as the oxidation of furan derivatives. The use of environmentally friendly reagents and conditions, such as hydrogen peroxide and water, is preferred for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2(5H)Furanone, 3-butyl-4-hydroxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxy and butyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Atomic chlorine and oxygen.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Addition: Reagents like dienes for Diels-Alder reactions and nucleophiles for Michael addition.
Major Products: The major products formed from these reactions include various substituted furanones, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2(5H)Furanone, 3-butyl-4-hydroxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2(5H)Furanone, 3-butyl-4-hydroxy- involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxy and butyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with target molecules. These interactions can lead to the inhibition or activation of specific enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
2(5H)-Furanone: A simpler furanone without the butyl and hydroxy substituents.
5-Hydroxy-2(5H)-furanone: Similar structure but with a hydroxy group at a different position.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet, caramel-like odor and used as a flavoring agent.
Uniqueness: 2(5H)Furanone, 3-butyl-4-hydroxy- is unique due to its specific substituents, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
78128-80-0 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-butyl-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O3/c1-2-3-4-6-7(9)5-11-8(6)10/h9H,2-5H2,1H3 |
InChI Key |
SWHZNVLJBWSGRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(COC1=O)O |
Origin of Product |
United States |
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